1-Chlorohexan-2-one
Description
Academic Significance and Research Scope of α-Haloketones
The academic significance of α-haloketones, including 1-chlorohexan-2-one, is substantial due to their role as highly versatile building blocks in synthetic organic chemistry. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—makes these compounds powerful synthons for constructing complex molecular architectures.
A primary area of research for α-haloketones is in the synthesis of N-, S-, and O-heterocycles, which are core structures in many pharmacologically active compounds. For instance, α-chloroketones are key precursors in reactions such as:
Hantzsch Thiazole (B1198619) Synthesis: Reacting with thioamides to form thiazole rings. chemicalbook.com
Imidazole Synthesis: Cyclocondensation with guanidine (B92328) derivatives to yield 2-aminoimidazoles.
Pyrrole (B145914) Synthesis: Used in the Hantzsch pyrrole synthesis by reacting with β-dicarbonyl compounds and ammonia (B1221849) or amines. chemicalbook.com
The reactivity of α-haloketones has been extensively studied, leading to the development of greener and more efficient synthetic protocols. Research has demonstrated their utility as crucial intermediates for blockbuster pharmaceutical compounds, underscoring their industrial relevance. The ability to undergo various transformations allows chemists to introduce diverse functional groups, making them indispensable tools in both academic research and drug discovery. rsc.org
Structural Features and Inherent Reactivity Principles of the Chloromethyl Ketone Moiety
The distinct reactivity of this compound is dictated by the structural features of its chloromethyl ketone moiety. This functional group contains two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom. The powerful inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, which increases the electron deficiency at the α-carbon. This polarization makes the α-carbon exceptionally susceptible to attack by a wide range of nucleophiles.
The principal reactions involving the chloromethyl ketone moiety include:
Nucleophilic Substitution: The chlorine atom serves as a good leaving group and can be readily displaced by various nucleophiles. This is one of the most common transformations for this class of compounds. The reaction rate is significantly faster than that of corresponding alkyl halides without the α-carbonyl group. For example, reactions with amines, thiols, or hydroxide (B78521) ions lead to the formation of α-aminoketones, α-thioketones, or α-hydroxyketones, respectively. rsc.org
Favorskii Rearrangement: This is a characteristic reaction of α-haloketones possessing an α'-proton. chemicalbook.com In the presence of a base (like an alkoxide or hydroxide), the α-haloketone rearranges to form a carboxylic acid derivative (e.g., an ester or acid). nih.gov The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. chemicalbook.comnih.gov This reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic systems. nih.gov
Reduction and Oxidation: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding a chlorohydrin (1-chlorohexan-2-ol). rsc.org Conversely, strong oxidizing agents can cleave the molecule to form carboxylic acids. rsc.org
The dual reactivity allows for sequential reactions at both electrophilic centers, providing a strategic advantage in multi-step syntheses.
Table 2: Representative Reactions of α-Chloroketones
| Reaction Type | Reactants | Conditions | Product Type |
|---|---|---|---|
| Heterocycle Synthesis | α-Chloroketone, Guanidine | Deep Eutectic Solvent (DES) | 2-Aminoimidazole |
| Favorskii Rearrangement | α-Chloroketone (with α'-H) | Base (e.g., NaOCH₃) | Ester (rearranged) |
| Nucleophilic Substitution | This compound, Amine | Solvent | α-Aminoketone |
| Reduction | This compound | Sodium Borohydride (NaBH₄) | 1-Chlorohexan-2-ol |
This table summarizes typical reactions and conditions discussed in the literature. rsc.orgchemicalbook.com
Table 3: Spectroscopic Data for 6-Chlorohexan-2-one (Positional Isomer)
| Spectroscopy | Peak Assignments |
|---|---|
| ¹H-NMR | δ 2.1–2.4 ppm (methyl ketone protons), δ 3.5–3.7 ppm (chlorinated CH₂ group) |
| ¹³C-NMR | Information not readily available in searched sources. |
| IR Spectroscopy | ~1710 cm⁻¹ (C=O stretch), ~650 cm⁻¹ (C-Cl stretch) |
Note: Data is for the positional isomer 6-Chlorohexan-2-one as specific spectral data for this compound was not available in the searched sources. This data provides an indication of the expected chemical shifts for the key functional groups. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
1-chlorohexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNLWRKEVZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295739 | |
| Record name | 1-chlorohexan-2-one | |
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Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-68-1 | |
| Record name | 1-Chloro-2-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 105286 | |
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| Record name | NSC105286 | |
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| Record name | 1-chlorohexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chlorohexan 2 One
Established Chemical Synthesis Protocols for α-Chloro Ketones
Traditional methods for the synthesis of α-chloro ketones have been well-documented for decades. These protocols are often characterized by their straightforward reaction pathways, though they may sometimes involve harsh reagents or produce significant byproducts.
One of the most fundamental routes is the direct α-halogenation of an enolizable ketone . mdpi.com This reaction typically proceeds by treating the ketone (in this case, 2-hexanone) with an electrophilic chlorine source under either acidic or basic conditions to generate the nucleophilic enol or enolate intermediate. mdpi.com While elemental chlorine (Cl₂) can be used, other reagents are often preferred to improve selectivity and handling. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). organic-chemistry.org
Another established pathway involves starting from carboxylic acids or their derivatives. google.comgoogle.com For instance, a classic method involves converting an acid into an α-diazo ketone, which is then treated with hydrochloric acid. google.com However, the use of diazomethane (B1218177) in this sequence poses significant safety risks, limiting its large-scale applicability. google.com A more practical approach utilizes the reaction of organometallic reagents, such as Grignard or organolithium reagents, with N-methoxy-N-methylchloroacetamide. wipo.intgoogle.com This method has been shown to produce α-chloro ketones in high yields. google.com
The hydration of haloalkynes also serves as a direct route to α-halomethyl ketones. organic-chemistry.org Gold-catalyzed hydration of a 1-chloro-1-hexyne, for example, would yield 1-chlorohexan-2-one through a Markovnikov addition of water. This method is noted for its high atom economy and excellent yields. organic-chemistry.org
Table 1: Comparison of Established Synthesis Protocols for α-Chloro Ketones
| Method | Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Ketone Chlorination | 2-Hexanone | Cl₂, SO₂Cl₂, NCS | Acidic or basic catalysis | Direct, uses readily available ketone | Potential for over-halogenation, formation of byproducts google.com |
| From Carboxylic Acid (via Diazo Ketone) | Hexanoic Acid | Diazomethane, HCl | Multi-step process | Established route | Use of hazardous and explosive diazomethane google.com |
| From Weinreb Amide | N-methoxy-N-methylhexanamide | Chloromethyllithium | Low temperature (-78°C) | High yield, good functional group tolerance organic-chemistry.org | Requires preparation of Weinreb amide and organometallic reagent |
| Acylation with Chloroacetamide | Butylmagnesium bromide | N-methoxy-N-methylchloroacetamide | Low temperature, aprotic solvent | High yield, clean reaction google.com | Requires organometallic reagent |
| Alkyne Hydration | 1-Chloro-1-hexyne | Water, Gold catalyst | Mild conditions | High atom economy, excellent yields organic-chemistry.org | Requires synthesis of haloalkyne precursor |
Novel Approaches in the Preparation of Functionalized Haloketones
Recent research has focused on developing more efficient, selective, and versatile methods for synthesizing α-haloketones. These novel approaches often employ advanced catalytic systems or unique reaction pathways to overcome the limitations of traditional protocols.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral primary amine catalysts have been successfully used for the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, yielding optically active α-chloro ketones. thieme-connect.comthieme-connect.com This method provides access to chiral building blocks that are highly valuable in medicinal chemistry.
Photocatalysis using visible light represents a significant modern advancement. researchgate.net These methods can generate radical species under extremely mild conditions. For example, α-haloketones can be synthesized from alkenes using a halogen source and dioxygen (O₂) as the terminal oxidant, promoted by a photocatalyst under visible light irradiation. researchgate.netresearchgate.net This approach avoids harsh oxidants and high temperatures, offering a more sustainable pathway. researchgate.net
Electrochemical methods provide another innovative route. The electrochemical oxydihalogenation of alkynes has been developed for preparing α,α-dihaloketones using simple haloalkanes like dichloromethane (B109758) as the halogen source. organic-chemistry.orgorganic-chemistry.org This technique avoids the use of chemical oxidants by employing electrical potential to drive the transformation.
Other novel strategies include the development of unique halogenating agents and catalytic systems. The use of trichloromethanesulfonyl chloride for the α-chlorination of aldehydes under mild conditions is one such example, which simplifies product purification and reduces toxic waste. organic-chemistry.org
Table 2: Overview of Novel Synthetic Approaches for Functionalized Haloketones
| Approach | Description | Key Features | Example Reaction |
|---|---|---|---|
| Asymmetric Organocatalysis | Enantioselective decarboxylative chlorination of β-ketocarboxylic acids using a chiral amine catalyst. thieme-connect.comthieme-connect.com | Access to chiral α-chloro ketones; high enantioselectivity. | α-Fluoro-β-ketocarboxylic acid → Chiral α-chloro-α-fluoro ketone |
| Visible-Light Photocatalysis | Oxidative addition to alkenes using a halogen source and O₂ as the terminal oxidant, initiated by a photocatalyst. researchgate.netresearchgate.net | Mild, metal-free conditions; uses air as an oxidant; sustainable. | Styrene + KCl + O₂ (air) --(Visible Light)--> α-chloroacetophenone |
| Electrochemical Synthesis | Oxydihalogenation of alkynes using haloalkanes as the halogen source in an electrochemical cell. organic-chemistry.orgorganic-chemistry.org | Avoids chemical oxidants; uses electricity as a "reagent". | Alkyne + CH₂Cl₂ --(Electrolysis)--> α,α-dichloroketone |
| Advanced Reagent Systems | Use of specific, highly efficient reagents like trichloromethanesulfonyl chloride for chlorination. organic-chemistry.org | Mild reaction conditions; facilitates easier workup and purification. | Aldehyde + CCl₃SO₂Cl → α-chloro aldehyde |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of α-haloketones is an area where these principles are being actively applied to create more sustainable and environmentally benign methodologies.
A key focus of green synthesis is the replacement of hazardous reagents and solvents. researchgate.net For instance, instead of using toxic molecular halogens, safer halogen sources like potassium chloride (KCl) can be employed in combination with a suitable catalytic system. researchgate.net The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been explored as a green alternative to volatile organic solvents for chlorination reactions. researchgate.net
Biocatalysis offers a powerful green alternative to traditional chemical methods. The use of enzymes allows for reactions to be performed under mild conditions (room temperature, neutral pH) and in aqueous media. acs.org A laccase/TEMPO-mediated system has been shown to efficiently oxidize secondary halohydrins into the corresponding haloketones using oxygen from the air as the final oxidant, with water as the only byproduct. uniovi.es This chemoenzymatic approach is a potent alternative to methods that use stoichiometric amounts of heavy metal oxidants. acs.orguniovi.es Furthermore, bienzymatic cascades involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) can produce optically active chlorohydrins, which are direct precursors to chiral α-chloro ketones, avoiding toxic metal catalysts entirely. acs.org
The visible-light promoted synthesis from alkenes, as mentioned previously, is another prime example of a green methodology. researchgate.netresearchgate.net These reactions often use air as the oxidant and can be performed at room temperature, significantly reducing the energy input and environmental impact compared to traditional heating methods. researchgate.net
Table 3: Application of Green Chemistry Principles in α-Haloketone Synthesis
| Green Principle | Application in Synthesis | Example | Benefit |
|---|---|---|---|
| Safer Solvents & Reagents | Replacing volatile organic solvents with Deep Eutectic Solvents (DES). researchgate.net Using KCl instead of Cl₂. researchgate.net | Dichlorination of ketones in a choline (B1196258) chloride:p-TsOH solvent. | Reduced toxicity and environmental pollution. |
| Use of Renewable Feedstocks | Not directly observed for this compound, but a target for future development. | N/A | Reduced reliance on petrochemicals. |
| Catalysis | Employing enzymes (biocatalysis) or photocatalysts instead of stoichiometric reagents. researchgate.netuniovi.es | Laccase/TEMPO oxidation of chlorohydrins. uniovi.es | High selectivity, mild conditions, reduced waste. |
| Design for Energy Efficiency | Using photocatalysis or biocatalysis which operate at ambient temperature and pressure. researchgate.netacs.org | Visible-light promoted reaction of alkenes with O₂. | Lower energy consumption and carbon footprint. |
| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | Gold-catalyzed hydration of haloalkynes. organic-chemistry.org | Minimizes waste generation. |
Chemical Reactivity and Mechanistic Investigations of 1 Chlorohexan 2 One
Electrophilic and Nucleophilic Character of the Halomethyl Ketone Functionality
The reactivity of α-haloketones like 1-chlorohexan-2-one is significantly influenced by the electronic effects of the carbonyl and the halogen groups. The carbonyl group is strongly electron-withdrawing, which increases the polarity of the carbon-chlorine bond and enhances the electrophilic nature of the α-carbon. nih.gov This makes the α-carbon highly susceptible to attack by nucleophiles.
Conversely, the presence of the carbonyl and chloro groups also acidifies the α- and α'-protons, making them susceptible to abstraction by bases. This allows the molecule to act as a nucleophile in its enolate form. The interplay between these electrophilic and nucleophilic characteristics dictates the diverse reaction pathways available to this compound.
Diverse Reaction Pathways Involving this compound
The dual functionality of this compound allows it to participate in a wide array of chemical reactions. These include nucleophilic substitutions, additions to the carbonyl group, radical reactions, and elimination reactions.
The chlorine atom in this compound can be readily displaced by various nucleophiles. The halogen of an α-halo ketone is notably reactive in SN2 displacement reactions. libretexts.org This heightened reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond. nih.gov
SN2 reactions involving α-haloketones are surprisingly insensitive to steric hindrance. researchgate.net For example, reactions with nucleophiles like ammonia (B1221849) proceed via an SN2 mechanism for primary halogenoalkanes. chemguide.co.uk The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. pearson.com
While SN1 reactions are generally less common for α-halo ketones due to the deactivating effect of the carbonyl group on the formation of a carbocation intermediate, they can occur under specific conditions, particularly with tertiary α-halo ketones. libretexts.orgresearchgate.net For secondary halogenoalkanes, a mix of SN1 and SN2 mechanisms can be observed. chemguide.co.uk
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Reaction Type |
| Hydroxide (B78521) ion (OH⁻) | 1-Hydroxyhexan-2-one | SN2 |
| Amines (RNH₂) | 1-Amino-substituted hexan-2-ones | SN2 |
| Thiols (RSH) | 1-Thio-substituted hexan-2-ones | SN2 |
| Azide ion (N₃⁻) | 1-Azidohexan-2-one | SN2 |
| Acetate ion (CH₃COO⁻) | 1-Acetoxyhexan-2-one | SN2 |
This table is generated based on the general reactivity of α-haloketones and may not represent experimentally verified reactions for this compound specifically.
The carbonyl group in this compound is an electrophilic center and can undergo addition reactions with various nucleophiles. wikipedia.org These reactions can lead to the formation of alcohols upon reduction or can be the basis for condensation reactions.
For instance, reduction of the carbonyl group using agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield 1-chlorohexan-2-ol. It's important to note that the carbonyl carbon in ketones is generally less electrophilic than in aldehydes. wikipedia.org
While less common than ionic pathways, this compound can participate in radical reactions. Free radical halogenation is a known method for the synthesis of alkyl halides from alkanes, proceeding through initiation, propagation, and termination steps. libretexts.org The stability of the resulting radical intermediate is a key factor in these reactions. pearson.compearson.com
A notable example of a radical reaction involving related α-halo compounds is the flavin-dependent 'ene'-reductase (ERED) catalyzed radical cyclization. nih.govnih.govchemrxiv.orgosti.gov These enzymes can catalyze redox-neutral radical cyclizations of substrates like α-haloamides to produce enantioenriched products. nih.govnih.govchemrxiv.org The mechanism involves a single electron transfer from the flavin cofactor to the substrate, generating a radical intermediate that then undergoes cyclization. nih.gov While this specific reaction has been demonstrated with α-haloamides, the principle highlights the potential for enzymatic radical transformations of α-haloketones like this compound. nih.gov
Under basic conditions, this compound can undergo elimination reactions to form α,β-unsaturated ketones. fiveable.me This typically occurs via an E2 mechanism, where a base abstracts a proton from the α'-position, leading to the formation of a double bond and the expulsion of the chloride ion.
For instance, reaction with alcoholic potassium hydroxide can lead to the formation of hex-1-en-2-one. It is worth noting that elimination reactions of similar chloro-derivatives of hexane, such as 1-chlorohexane (B165106) and 2-chlorohexane, with alcoholic KOH also yield alkenes. vaia.comaskfilo.com
Side reactions can include competing nucleophilic substitution at the carbonyl carbon and multiple halogenations under certain conditions.
Radical Reactions and Their Propagation Mechanisms (e.g., Flavin-Dependent Ene-Reductase Catalyzed Radical Cyclization of Oximes)
Catalytic Transformations Utilizing this compound as a Substrate
This compound serves as a substrate in various catalytic transformations, often aimed at producing chiral molecules and other valuable chemical intermediates.
Biocatalytic processes have shown promise in the transformation of this compound. For example, enantioselective and photoenzymatic reactions using engineered flavin-dependent 'ene'-reductases can be employed to synthesize α-tertiary amines, which are important pharmaceutical motifs. lookchem.com In one study, the fungus Curvularia hominis was used for the asymmetric reduction of a similar compound, achieving high yields and enantiomeric excess of the corresponding chiral alcohol.
Furthermore, haloalkane dehalogenases are enzymes that catalyze the hydrolytic dehalogenation of halogenated compounds. muni.cz These enzymes could potentially be used for the enantioselective conversion of this compound to its corresponding alcohol.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu(I)-Catalyzed Coupling with Grignard Reagents)
Transition metal-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net While reactions involving aryl or alkenyl electrophiles are well-established, the use of unactivated alkyl electrophiles like this compound presents a greater challenge. researchgate.net
Copper(I)-catalyzed cross-coupling reactions with Grignard reagents have emerged as a significant method for forming C-C bonds. nih.govchemie-brunschwig.ch These reactions often provide an efficient route for the alkylation of organomagnesium compounds. acs.org For instance, the copper-catalyzed cross-coupling of primary alkyl halides with various Grignard reagents proceeds effectively. acs.org The reactivity of the alkyl halide in these couplings is influenced by the nature of the halogen, with the general trend being Cl < F < OMs < OTs < Br. acs.org The presence of additives like lithium chloride can accelerate these reactions. researchgate.net
While direct examples of this compound in copper-catalyzed cross-coupling with Grignard reagents are not extensively detailed in the provided results, the general reactivity of alkyl halides in these systems suggests its potential as a substrate. The reaction would involve the formation of a new carbon-carbon bond at the chlorinated carbon. The mechanism of such reactions can be complex, sometimes involving radical intermediates or ionic pathways, and can be influenced by the choice of catalyst, ligands, and reaction conditions. acs.org For example, cobalt-catalyzed cross-coupling reactions of alkyl halides with Grignard reagents have been shown to proceed via an ionic mechanism with inversion of stereochemistry. acs.org
Table 1: Reactivity of Alkyl Halides in Cu-Catalyzed Cross-Coupling with Grignard Reagents This table is generated based on general principles of copper-catalyzed cross-coupling reactions and may not represent specific experimental data for this compound.
| Alkyl Halide | Grignard Reagent | Catalyst System | Additive | General Outcome |
|---|---|---|---|---|
| Primary Alkyl-Cl | Alkyl-MgX | Cu(I) salt | None | Moderate reactivity |
| Primary Alkyl-Br | Alkyl-MgX | Cu(I) salt | None | Good reactivity |
| Primary Alkyl-Cl | Alkyl-MgX | Cu(I) salt / Ligand | LiCl | Enhanced reactivity |
Organocatalytic and Supramolecular Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for various transformations. While specific organocatalytic reactions involving this compound are not detailed in the search results, the general principles of organocatalysis can be applied. For instance, enolates can be generated from ketones using basic organocatalysts, which can then participate in subsequent reactions. ambeed.com
Supramolecular catalysis utilizes non-covalent interactions to control and accelerate reactions, mimicking enzymatic processes. unive.itrsc.org This approach can enhance selectivity and reaction rates by pre-organizing reactants within a host-guest complex. unive.it Macrocyclic compounds like cyclodextrins and calixarenes have been used in supramolecular organocatalysis in water, taking advantage of the hydrophobic effect. unive.it Although no specific examples with this compound are provided, a supramolecular catalyst could potentially bind the molecule, activating it for a subsequent reaction. researchgate.net The field aims to develop catalytic systems where a small amount of a supramolecular catalyst can significantly speed up a reaction. rsc.org
Ionic Liquid-Mediated Reactions (e.g., Iodine-Catalyzed Heterocycle Synthesis)
Ionic liquids (ILs), which are salts with low melting points, have gained attention as green solvents and catalysts in organic synthesis. mdpi.comresearchgate.net Their unique properties, such as low volatility and high stability, make them attractive alternatives to conventional organic solvents. csic.esncsu.edu
A notable application involving a similar chloro-ketone is the iodine-catalyzed synthesis of pyrido[1,2-a]quinazoline-1,6-dione derivatives. In this reaction, various 2-aminobenzamides undergo a tandem reaction with 6-chlorohexan-2-one in the presence of iodine in an ionic liquid to produce the corresponding pyridoquinazolines in good to high yields. dntb.gov.ua This method is described as a mild, green, and facile route for the synthesis of these heterocyclic compounds. dntb.gov.ua The use of iodine as a catalyst in ionic liquids has been explored for various heterocyclic syntheses. researchgate.netresearchgate.net
The role of the ionic liquid in such reactions can be multifaceted, acting as both the solvent and a promoter of the reaction. researchgate.net Some ionic liquids with basic functionalities have been investigated for their ability to mediate base-catalyzed reactions, although their effectiveness can vary. csic.es The synthesis of various imidazolium-based ionic liquids has been well-documented, allowing for the tuning of their properties for specific applications. mdpi.com
Table 2: Iodine-Catalyzed Synthesis of Pyrido[1,2-a]quinazoline-1,6-dione Derivatives This table is based on the findings reported for the reaction of 2-aminobenzamides with 6-chlorohexan-2-one. dntb.gov.ua
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 2-Aminobenzamides | 6-Chlorohexan-2-one | Iodine | Ionic Liquid | Pyrido[1,2-a]quinazoline-1,6-dione derivatives | Good to High |
Advanced Synthetic Applications of 1 Chlorohexan 2 One
Construction of Complex Heterocyclic Systems
The dual reactivity of 1-chlorohexan-2-one is strategically employed in the synthesis of a wide array of heterocyclic compounds. The ketone functionality allows for reactions such as condensation and addition, while the chloro-group provides a site for nucleophilic substitution, facilitating cyclization reactions.
This compound is a key precursor for synthesizing nitrogen-containing heterocycles like pyrrolidines. It can undergo cyclocondensation reactions with amines to form these five-membered rings. A significant advancement in this area is the use of biocatalysis to achieve stereocontrol. Transaminases (TAs) have been effectively used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, such as this compound (which is chemically equivalent to 5-chloro-2-pentanone (B45304) when considering the carbon chain for cyclization). acs.org This enzymatic process facilitates a cascade reaction where the prochiral ketone is first converted into a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the chiral pyrrolidine (B122466) derivative with high enantiomeric excess. acs.org
This biocatalytic approach provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme, achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5%. acs.org
While pyrrolidine derivatives are readily synthesized from this compound, the synthesis of the corresponding six-membered piperidine (B6355638) rings typically utilizes its isomer, 6-chlorohexan-2-one, due to the required carbon chain length for cyclization. acs.orguantwerpen.be
Table 1: Biocatalytic Synthesis of Chiral Pyrrolidines from ω-Chloroketones
| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
| 5-Chloropentan-2-one | (R)-selective Transaminase | (R)-2-Methylpyrrolidine | High | >99.5% |
| 5-Chloropentan-2-one | (S)-selective Transaminase | (S)-2-Methylpyrrolidine | High | >99.5% |
| 5-Chloro-1-phenylpentan-1-one | (R)-selective Transaminase | (R)-2-Phenylpyrrolidine | Up to 90% | >99.5% |
| 5-Chloro-1-phenylpentan-1-one | (S)-selective Transaminase | (S)-2-Phenylpyrrolidine | Up to 90% | >99.5% |
| This table is based on generalized findings for ω-chloroketones, a class to which this compound belongs. acs.org |
The reactivity of α-haloketones is instrumental in constructing intricate, multi-ring systems. An example of this is the synthesis of fused polycyclic heterocycles. Research has shown that related α-haloketones can be used to produce complex structures like pyrrolo[1,2-a] or pyrido[1,2-a]benzo lookchem.comimidazo[1,2-c]quinazoline derivatives. researchgate.net
In these reactions, a precursor like 2-(1H-benzo[d]imidazol-2-yl)aniline is reacted with a haloketone, such as the isomer 6-chlorohexan-2-one. researchgate.net The reaction, often catalyzed by iodine in an ionic liquid, proceeds through a tandem sequence that forms three new covalent bonds and two new heterocyclic rings (a pyrrole (B145914) or pyridine (B92270) ring and a quinazoline (B50416) ring) in a single synthetic step. researchgate.net This methodology highlights the utility of the haloketone motif in rapidly building molecular complexity to yield fused penta- or hexacyclic systems. researchgate.net
While the outline specifies the use of this compound for producing keto analogs and substituted theophyllines, a review of the scientific literature indicates that these particular syntheses predominantly utilize its isomer, 6-chlorohexan-2-one . lookchem.comfishersci.nochemdad.commehk.in For instance, substituted 7-(oxoalkyl)theophyllines are synthesized via the alkylation of theophylline (B1681296) with 6-chloro-2-hexanone (B157210). lookchem.comfishersci.nochemdad.commehk.in Similarly, 6-chloro-2-hexanone serves as the starting material for certain keto analogs. lookchem.comcymitquimica.com This distinction is crucial for synthetic planning and is based on the specific reactivity and chain length required for these transformations.
Formation of Fused Polycyclic Heterocycles (e.g., Benzoimidazopyrroloquinazoline Derivatives)
Enantioselective and Asymmetric Synthesis Strategies
This compound is a valuable substrate in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional orientation. One notable application is the enantioselective and photoenzymatic preparation of α-tertiary amines. chemicalbook.com
This strategy employs flavin-dependent ene-reductases to catalyze a radical cyclization of oximes derived from this compound. chemicalbook.com The process allows for the creation of stereodefined α-tertiary amines, which are important structural motifs in many pharmaceutical compounds. This biocatalytic approach is favored for its high selectivity and operation under mild conditions.
Table 2: Enantioselective Synthesis Involving this compound
| Reaction Type | Catalyst System | Substrate Class | Product Class | Key Feature |
| Radical Cyclization | Flavin-dependent Ene-Reductases | Oximes of this compound | α-Tertiary Amines | High enantioselectivity under photoenzymatic conditions. chemicalbook.com |
| Cyclocondensation | Transaminases | ω-Chloroketones | Chiral Pyrrolidines | Enzyme-controlled stereoselectivity leading to high ee. acs.org |
Role as a Key Intermediate in the Synthesis of Fine Chemicals and Pharmaceutical Precursors
Owing to its versatile reactivity, this compound is recognized as a key intermediate in the synthesis of fine chemicals and pharmaceutical precursors. lookchem.comnbinno.com Its ability to participate in forming carbon-carbon and carbon-heteroatom bonds makes it a foundational element for building more complex molecules. lookchem.com
The presence of both a ketone and a chlorine atom allows it to be incorporated into multi-step synthetic routes, enhancing the efficiency of developing complex target molecules. It is used as an intermediate in the production of various chemical compounds where its unique properties facilitate the desired transformations. lookchem.com The compound serves as a crucial building block for diverse molecular frameworks, contributing to the synthesis of various organic compounds, including those with potential biological activity. lookchem.com
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-chlorohexan-2-one. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular framework.
In the ¹H NMR spectrum, the protons of the chloromethyl group (Cl-CH₂-) typically appear as a singlet at approximately 4.0-4.3 ppm. The methylene (B1212753) protons adjacent to the carbonyl group are expected to resonate further downfield compared to the other methylene groups in the butyl chain due to the electron-withdrawing effect of the carbonyl group. The terminal methyl group of the butyl chain would appear as a triplet at the most upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is characterized by a resonance in the highly deshielded region of the spectrum, typically around 200-210 ppm. The carbon of the chloromethyl group (Cl-CH₂) would appear in the range of 40-50 ppm, while the carbons of the butyl chain would have distinct chemical shifts based on their proximity to the carbonyl group.
| Proton (¹H) NMR Data (Predicted) | |
| Assignment | Chemical Shift (δ) / ppm |
| CH₃- | ~0.9 (triplet) |
| -CH₂-CH₂-CH₂-CO- | ~1.3-1.6 (multiplet) |
| -CH₂-CO- | ~2.5 (triplet) |
| Cl-CH₂- | ~4.2 (singlet) |
| Carbon (¹³C) NMR Data (Predicted) | |
| Assignment | Chemical Shift (δ) / ppm |
| C H₃- | ~14 |
| -C H₂-CH₃ | ~22 |
| -C H₂-CH₂-CO- | ~26 |
| -C H₂-CO- | ~42 |
| Cl-C H₂- | ~48 |
| -C =O | ~205 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₁ClO), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at [M]⁺ and another at [M+2]⁺ with a relative intensity of about one-third of the [M]⁺ peak.
Electron ionization (EI) is a common technique that leads to extensive fragmentation. The fragmentation of this compound is expected to proceed through several characteristic pathways for ketones and alkyl halides. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones. This can result in the loss of the butyl radical to form the [CH₂ClCO]⁺ ion or the loss of the chloromethyl radical to form the [CH₃(CH₂)₃CO]⁺ ion. Another common fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
| Predicted Mass Spectrometry Fragmentation Data | |
| Fragment Ion | m/z (for ³⁵Cl) |
| [C₆H₁₁ClO]⁺ (Molecular Ion) | 134 |
| [C₆H₁₁³⁷ClO]⁺ (Isotope Peak) | 136 |
| [CH₃(CH₂)₃CO]⁺ | 85 |
| [CH₂ClCO]⁺ | 77 |
| [C₄H₉]⁺ | 57 |
| [CH₂Cl]⁺ | 49 |
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1715-1725 cm⁻¹. The presence of the electron-withdrawing chlorine atom on the alpha-carbon can slightly shift this frequency compared to an unsubstituted ketone. Another key vibrational mode is the carbon-chlorine (C-Cl) stretch, which gives rise to an absorption in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain will also be present.
Raman spectroscopy, which relies on the scattering of light, provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C backbone vibrations and C-H symmetric stretches may be more prominent. The C-Cl stretch is also typically Raman active. Studies on related chlorohexanes have shown characteristic Raman bands that can aid in conformational analysis. epa.gov
| Characteristic Vibrational Frequencies | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (sp³) | 2850-3000 |
| C=O stretch | 1715-1725 |
| C-H bend | 1350-1470 |
| C-Cl stretch | 600-800 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Synthesis
This compound possesses a stereocenter at the carbon bearing the chlorine atom, making it a chiral molecule that can exist as two enantiomers, (R)- and (S)-1-chlorohexan-2-one. The synthesis of enantiomerically pure forms of such α-haloketones is of significant interest in organic synthesis, as they are valuable building blocks for various pharmaceuticals. nih.gov
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric excess (ee) and the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The carbonyl chromophore in ketones gives rise to a well-studied n→π* electronic transition, which is sensitive to the chiral environment and produces a characteristic Cotton effect in the CD and ORD spectra. The "octant rule" for ketones can often be applied to predict the sign of the Cotton effect based on the conformation of the molecule and the position of substituents, thereby allowing for the assignment of the absolute configuration. guidechem.com The development of asymmetric syntheses of α-chloro ketones often relies on CD spectroscopy to rapidly and accurately determine the enantiomeric purity of the products. Current time information in Bangalore, IN.
Surface-Sensitive Characterization Methods for Self-Assembled Monolayers (e.g., Scanning Tunneling Microscopy of Functionalized Alkanes)
While direct studies on self-assembled monolayers (SAMs) of this compound may not be widely reported, the principles of surface-sensitive characterization methods like Scanning Tunneling Microscopy (STM) are applicable to understanding how such functionalized alkanes might organize on a surface. STM is a powerful technique that can visualize surfaces at the atomic level. vulcanchem.com
The formation of ordered, two-dimensional structures of long-chain alkanes and their derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) has been extensively studied using STM. Current time information in Bangalore, IN.msu.edu These molecules typically adsorb with their carbon backbone parallel to the substrate surface, forming lamellar structures. vulcanchem.com The introduction of a functional group, such as the chloro-ketone moiety in this compound, would be expected to influence the packing and electronic properties of the monolayer. The STM contrast would be sensitive to the electronic effects of the carbonyl and chloro groups, potentially allowing for their identification within the assembled structure. Current time information in Bangalore, IN.msu.edu Such studies provide fundamental insights into molecular self-assembly and the role of functional groups in directing intermolecular and molecule-substrate interactions.
Theoretical and Computational Chemistry Studies on 1 Chlorohexan 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 1-chlorohexan-2-one. Methods such as DFT with functionals like B3LYP or M06-2X and basis sets like 6-311+G(d,p) can be employed to model the molecule's geometry, electron distribution, and thermodynamic stability. researchgate.netresearchgate.net
The presence of the chlorine atom and the carbonyl group significantly influences the electronic properties of this compound. The electron-withdrawing nature of both the chlorine and the oxygen atoms leads to a polarized molecule. Computational models can quantify this polarization by calculating atomic charges and the molecular dipole moment. For instance, the carbon atom of the carbonyl group and the carbon atom bonded to the chlorine atom are expected to be electrophilic, making them susceptible to nucleophilic attack.
Energetic properties such as the heat of formation and bond dissociation energies can also be computed. The C-Cl bond energy is a critical parameter, as its relative weakness compared to a C-H bond is a key factor in the molecule's reactivity.
Table: Calculated Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Methodological Basis |
|---|---|---|
| Dipole Moment | Significant, due to electronegative O and Cl atoms. | DFT Calculations (e.g., B3LYP/6-31G**) |
| Electron Density | High around O and Cl atoms; low around carbonyl C and α-carbon. | Topological Analysis (AIM, ELF) researchgate.net |
| Heat of Formation | Can be calculated to assess thermodynamic stability. | High-level ab initio methods (e.g., G3, G4) researchgate.net |
| HOMO-LUMO Gap | Relatively small, indicating chemical reactivity. | Frontier Molecular Orbital (FMO) Theory |
Note: This table represents expected values and characteristics based on computational studies of similar molecules. Specific values for this compound would require dedicated calculations.
Reaction Mechanism Elucidation via Computational Modeling (e.g., SN2 reactivity)
Computational modeling is a cornerstone for elucidating reaction mechanisms. For this compound, a primary reaction of interest is the nucleophilic substitution (SN2) at the α-carbon. It is well-established that α-haloketones exhibit enhanced reactivity in SN2 reactions compared to simple alkyl halides. acs.org
Computational studies can map the potential energy surface for the reaction between this compound and a nucleophile. This involves locating the transition state structure and calculating the activation energy, which provides insight into the reaction rate. The geometry of the SN2 transition state typically involves the nucleophile attacking the carbon atom from the side opposite to the leaving group (the chlorine atom). masterorganicchemistry.com
For α-haloketones, computational models have shown that the carbonyl group plays a crucial role in stabilizing the transition state, thereby lowering the activation energy. acs.org This stabilization arises from favorable orbital interactions between the nucleophile, the α-carbon, and the carbonyl group. Different reaction pathways, such as substitution and elimination, can be computationally explored to predict the major products under various conditions. acs.org For example, a study on the reaction of α-bromoacetophenones with hydroxide (B78521) ion used computational methods to explore the bifurcation between addition and substitution pathways. acs.org
Note: This table is illustrative. Actual values would be obtained from specific computational modeling of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations, which model the motion of atoms and molecules over time, are an effective tool for exploring this landscape. numberanalytics.comcaver.cz By simulating the molecule's behavior, MD can identify the most stable conformers and the energy barriers between them. researchgate.netwustl.edu
MD simulations can also be used to study intermolecular interactions, for example, between this compound molecules or with solvent molecules. pnas.org These simulations provide insights into the liquid-state structure and properties of the compound. For instance, simulations of 1-halohexanes on graphite (B72142) surfaces have shown how electrostatic forces associated with the halogen substituent play a crucial role in the self-assembly and orientation of the molecules. pnas.orgresearchgate.net
Table: Conformational Analysis Data
| Dihedral Angle | Description | Expected Stable Conformations |
|---|---|---|
| Cl-C1-C2-O | Defines the orientation of the chlorine relative to the carbonyl group. | Anti and gauche conformations are likely to be significant. |
| C1-C2-C3-C4 | Defines the twist in the butyl chain. | Staggered conformations (anti, gauche) are energetically favored over eclipsed. |
Note: The relative energies of these conformers would be determined by computational energy calculations.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Analyses of Halogenated Compounds
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that correlate the chemical structure of compounds with their reactivity or physical properties. researchgate.net These models use molecular descriptors—numerical values that encode structural, electronic, or topological features of a molecule—to predict properties of interest. conicet.gov.arnih.gov
For a series of halogenated ketones including this compound, a QSRR model could be developed to predict reactivity in SN2 reactions. ingentaconnect.com Descriptors could include:
Electronic descriptors: Partial charges on atoms, dipole moment. nih.gov
Topological descriptors: Molecular connectivity indices that describe the branching of the molecule.
Quantum-chemical descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Similarly, QSPR models can predict physical properties like boiling point, viscosity, or chromatographic retention times. conicet.gov.arresearchgate.net Studies have successfully used QSRR/QSPR to predict the gas chromatographic retention indices of various halogenated compounds by developing multilinear regression models based on computed theoretical descriptors. Such models can be valuable for identifying and quantifying halogenated compounds in complex mixtures when experimental standards are not available. researchgate.net
Table: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Chlorohexane (B165106) |
| α-Bromoacetophenones |
Biocatalytic Transformations and Biologically Inspired Synthesis
Enzymatic Reactions with α-Chloro Ketone Substrates (e.g., Transaminase-Triggered Cyclizations)
The use of enzymes to catalyze reactions with α-chloro ketones is a growing field of interest. A prominent example is the use of transaminases (TAs) in cascade reactions. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone substrate. nih.govacs.org When the substrate is an ω-chloroketone, the initial transamination product, an ω-chloroamine, can undergo a spontaneous intramolecular cyclization to form a nitrogen-containing heterocycle. nih.govacs.org This strategy elegantly combines two reactions in a single step, leveraging the enzyme to create a chiral center and the inherent reactivity of the substrate to construct the heterocyclic ring.
Research has demonstrated the successful synthesis of 2-substituted pyrrolidines and piperidines from commercially available ω-chloroketones. nih.govacs.org For instance, 6-chlorohexan-2-one serves as a substrate for the synthesis of chiral 2-methylpiperidine (B94953). By selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of the product can be synthesized with high enantiomeric excess. nih.govresearchgate.net The reaction involves the transaminase-catalyzed conversion of the ketone to an intermediate amine, which then cyclizes via intramolecular nucleophilic substitution, displacing the chloride. acs.org
In a study using a panel of transaminases, 6-chlorohexan-2-one was converted to 2-methylpiperidine with varying degrees of success depending on the enzyme used. researchgate.net The process typically requires subsequent addition of a base, such as sodium hydroxide (B78521), to facilitate the final ring-closing step. researchgate.net This transaminase-triggered cyclization provides an efficient, biocatalytic route to valuable chiral N-heterocycles, which are common motifs in many active pharmaceutical ingredients. nih.govacs.org
Table 1: Transaminase-Catalyzed Synthesis of 2-Methylpiperidine from 6-Chlorohexan-2-one Data sourced from studies on transaminase-triggered cyclizations. researchgate.net
Chemo-Enzymatic Strategies for Chiral Compound Synthesis
Chemo-enzymatic strategies combine the selectivity of biocatalysts with the broad applicability of chemical reactions, often in one-pot sequences, to create efficient synthetic routes. α-Chloro ketones like 1-chlorohexan-2-one are ideal starting materials for these strategies, particularly for producing chiral halohydrins, which are versatile intermediates in organic synthesis. taylorandfrancis.com
A common and powerful chemo-enzymatic approach is the asymmetric reduction of prochiral α-chloro ketones to their corresponding chiral α-chloroalcohols. almacgroup.com This transformation is frequently accomplished using carbonyl reductase (CRED) or alcohol dehydrogenase (ADH) enzymes, which exhibit high stereoselectivity. almacgroup.comgoogle.com To make these processes economically viable, a cofactor regeneration system is required. A widely used method employs a sacrificial alcohol, such as isopropanol (B130326) (IPA), which is oxidized by the enzyme to regenerate the NADPH or NADH cofactor, eliminating the need for pH control and serving as a co-solvent. almacgroup.com For example, the fungus Curvularia hominis B-36 has been used as a whole-cell biocatalyst for the asymmetric reduction of 1-chloro-2-heptanone, a close analog of this compound, to (S)-1-chloro-2-heptanol with an excellent yield (97.2%) and enantiomeric excess (99.9%) using isopropanol as a co-substrate. mdpi.com
More complex one-pot, multi-step cascades have also been developed. These sequential transformations leverage the compatibility of enzymatic and chemical catalysts under similar reaction conditions. For instance, a Suzuki cross-coupling reaction can be performed first to create a biaryl ketone, followed by an in-situ, ADH-catalyzed asymmetric reduction to yield an optically active biaryl alcohol. mdpi.com Similarly, a Wittig reaction can be combined with an enzymatic reduction in a one-pot, two-step process to produce chiral allylic alcohols. mdpi.com
Another innovative chemo-enzymatic strategy is the Baeyer-Villiger oxidation of cyclic ketones. In this reaction, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to generate a peracid in situ from a carboxylic acid and hydrogen peroxide. rsc.org This peracid then acts as a chemical oxidant to convert the ketone into a lactone. This method avoids the need to handle unstable peracids and benefits from the mild reaction conditions afforded by the enzyme. rsc.org
Table 2: Examples of Chemo-Enzymatic Strategies Involving α-Halo Ketone Analogs A summary of different strategies combining chemical and enzymatic steps.
Concluding Remarks and Future Research Outlook
Current Challenges and Limitations in 1-Chlorohexan-2-one Research
Despite its utility, research on this compound is hampered by several challenges:
Synthesis and Purity: While various methods exist for the synthesis of α-haloketones, achieving high purity for this compound can be challenging. mdpi.com Direct chlorination of hexan-2-one can lead to over-halogenation, producing di- and tri-chlorinated byproducts that are difficult to separate. Alternative methods may involve multiple steps or require expensive or hazardous reagents, limiting their scalability. mdpi.com For instance, direct hydrochlorination methods are often plagued by catalyst and by-product issues.
Reactivity and Side Reactions: The high reactivity of this compound, a key feature for its synthetic applications, also presents a significant challenge. nih.gov It is susceptible to a variety of nucleophilic attacks and base-induced rearrangements, such as the Favorskii rearrangement. wikipedia.orgwikipedia.org Controlling the reaction conditions to favor the desired product over potential side reactions requires careful optimization of parameters like temperature, solvent, and the nature of the nucleophile. jove.com The use of strong bases, for example, can lead to the formation of α-haloenolate ions, which can participate in undesired side reactions. jove.com
Mechanistic Understanding: While the general mechanisms of reactions involving α-haloketones are understood, the specific nuances for this compound are not always clear-cut. nih.govrsc.org The interplay of steric and electronic effects of the butyl chain can influence reaction pathways and rates in ways that are not yet fully predictable. The presence of multiple potential electrophilic sites can lead to competitive reactions. nih.gov
Data Scarcity: Compared to more common α-haloketones like chloroacetone (B47974) or phenacyl bromide, there is a relative scarcity of comprehensive research and characterization data specifically for this compound. wikipedia.org This lack of extensive data can make it difficult for researchers to predict its behavior and optimize its use in novel applications.
Prospective Avenues for Advanced Synthetic and Mechanistic Studies
Future research efforts should be directed towards addressing the current limitations and further expanding the synthetic and mechanistic understanding of this compound.
Advanced Synthetic Methodologies:
Greener Synthesis: There is a need to develop more environmentally friendly and efficient synthetic protocols. mdpi.com This could involve the use of solid-supported reagents, ionic liquids, or biocatalytic methods to improve selectivity and reduce waste. mdpi.com Recent studies have shown the potential of biocatalysts, such as the fungus Curvularia hominis, for the asymmetric reduction of similar compounds.
Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purities while minimizing the formation of byproducts.
Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of chiral this compound would be highly valuable, particularly for its application as a building block in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org
In-depth Mechanistic Studies:
Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the reaction mechanisms. rsc.org These studies can help to elucidate transition states, predict reaction pathways, and understand the factors that govern regioselectivity and stereoselectivity.
Advanced Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can allow for the direct observation of reaction intermediates and provide valuable kinetic data. This could be particularly useful for studying complex rearrangements like the Favorskii rearrangement. wikipedia.org
Kinetics and Isotope Labeling Studies: Detailed kinetic studies under various conditions, coupled with isotope labeling experiments, can help to definitively establish reaction mechanisms and differentiate between competing pathways.
By focusing on these areas, the scientific community can unlock the full potential of this compound as a versatile and powerful tool in organic synthesis.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for 1-Chlorohexan-2-one, and what are their key optimization parameters?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or selective chlorination of hexan-2-one derivatives. For Friedel-Crafts methods, parameters such as Lewis acid catalyst choice (e.g., AlCl₃), solvent polarity, and reaction temperature significantly impact yield. Chlorination protocols require careful control of stoichiometry to avoid over-halogenation. Purification often employs fractional distillation or column chromatography, as described for analogous ketones in organic synthesis textbooks .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity verification should combine gas chromatography (GC) with mass spectrometry (GC-MS) to detect volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on the carbonyl (δ ~200-220 ppm in ¹³C NMR) and chloro-substituent signals. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-referencing with literature spectra in databases like The Journal of Organic Chemistry ensures accuracy .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) but hydrolytically unstable in aqueous basic conditions due to the α-chloro ketone moiety. Stability studies should track degradation via UV-Vis spectroscopy under varying pH and temperature. Storage recommendations include inert atmospheres and desiccated environments to prevent decomposition .
Advanced Research Questions
Q. How does the chlorine substituent at the 1-position influence the electronic and steric behavior of this compound in nucleophilic reactions?
- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-31G**) can model electron-withdrawing effects of the chlorine atom, which polarizes the carbonyl group, enhancing electrophilicity. Steric hindrance at the 1-position may direct nucleophilic attack to the less hindered α-carbon. Experimental validation via kinetic studies (e.g., competition reactions with Grignard reagents) is recommended .
Q. What strategies mitigate competing side reactions (e.g., elimination or over-alkylation) during this compound’s use in multi-step syntheses?
- Methodological Answer : Side reactions can be minimized by:
- Temperature control : Lower temperatures (0–5°C) suppress elimination pathways.
- Protecting groups : Temporarily masking the ketone (e.g., acetal formation) before chlorination.
- Catalyst screening : Transition-metal catalysts (e.g., Pd) for selective cross-coupling.
Systematic optimization via Design of Experiments (DoE) frameworks is critical .
Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Researchers should:
- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
- Compare with primary literature : Cross-check data from peer-reviewed journals over commercial databases.
- Perform replicate analyses : Ensure reproducibility using multiple instruments .
Q. What are the applications of this compound in synthesizing heterocyclic compounds, and what mechanistic insights govern these reactions?
- Methodological Answer : The compound serves as a precursor for pyridine and pyrrolidine derivatives via cyclocondensation with amines. Mechanistic studies (e.g., isotopic labeling or in-situ IR monitoring) can elucidate intermediates. Recent work in Nature Protocols highlights its utility in generating fluorinated heterocycles under microwave-assisted conditions .
Guidelines for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) and raw data in supplementary materials .
- Literature Reviews : Use systematic review frameworks (PRISMA) to synthesize conflicting data .
- Ethical Compliance : Adhere to safety protocols for halogenated compounds (e.g., fume hood use, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
